4-(2-Boc-aminoethyl)piperidine

Physical Properties Handling Storage

Sourcing unstable, unprotected aminoethyl-piperidines leads to side reactions and failed syntheses. This compound solves that with orthogonal Boc protection. Key advantages: • Dual reactive amines: secondary piperidine and Boc-protected primary ethylamine for sequential functionalization. • PROTAC-optimized spacer: balances piperidine rigidity with ethyl chain flexibility for ternary complex formation. • Reliable solid form: mp 48-50°C enables accurate weighing; supplied at ≥95% purity under inert atmosphere storage.

Molecular Formula C12H24N2O2
Molecular Weight 228.33 g/mol
CAS No. 165528-81-4
Cat. No. B112052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Boc-aminoethyl)piperidine
CAS165528-81-4
Molecular FormulaC12H24N2O2
Molecular Weight228.33 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCC1CCNCC1
InChIInChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-9-6-10-4-7-13-8-5-10/h10,13H,4-9H2,1-3H3,(H,14,15)
InChIKeyRQRMFFGCUUGYPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-Boc-aminoethyl)piperidine: Procurement Baseline


4-(2-Boc-aminoethyl)piperidine (CAS 165528-81-4), also known as tert-butyl (2-(piperidin-4-yl)ethyl)carbamate, is a piperidine derivative containing a tert-butoxycarbonyl (Boc)-protected primary amine on a two-carbon ethyl linker at the piperidine 4-position . This compound has a molecular formula of C12H24N2O2 and a molecular weight of 228.33 g/mol . It is typically supplied as a solid with a melting point of 48–50°C and a purity specification of ≥95% . Its dual functionality—a secondary amine in the piperidine ring and a Boc-protected primary amine on the ethyl side chain—enables orthogonal synthetic manipulations, making it a versatile intermediate in medicinal chemistry and a PROTAC (PROteolysis TArgeting Chimera) linker .

Orthogonal Boc/piperidine protection strategy fit
PROTAC rigid-flexible linker design workflow
Solid-state form supports accurate handling and storage

4-(2-Boc-aminoethyl)piperidine: Substitution Limitations


Direct substitution of 4-(2-Boc-aminoethyl)piperidine with unprotected 4-(2-aminoethyl)piperidine, its N-Boc regioisomer, or 3-position analogs is not feasible without compromising synthetic outcomes. Unprotected 4-(2-aminoethyl)piperidine lacks the Boc group, making it highly reactive and prone to uncontrolled side reactions in multi-step syntheses, whereas the Boc group in the target compound provides stability under basic and nucleophilic conditions . The 4-(2-Aminoethyl)-1-Boc-piperidine regioisomer (CAS 146093-46-1) bears the Boc group on the piperidine nitrogen rather than the ethylamine, which significantly alters the molecule's reactivity profile and the deprotection sequence . Similarly, 3-(2-Boc-aminoethyl)piperidine (CAS 215305-98-9) exhibits different physicochemical properties, including a higher melting point range (68–73°C) that affects handling and purification . In the context of PROTAC linker design, the alkyl chain length and composition critically influence ternary complex formation and degradation efficiency, and substituting a rigid piperidine-alkyl linker with a flexible PEG chain can alter the linker's conformational entropy and the resultant bioactivity of the PROTAC [1].

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Unprotected 4-(2-aminoethyl)piperidine may lead to uncontrolled side reactions due to absent Boc group.
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4-(2-Aminoethyl)-1-Boc-piperidine regioisomer alters reactivity profile and deprotection sequence.
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Flexible PEG linkers may shift PROTAC conformational entropy, potentially affecting ternary complex geometry.

4-(2-Boc-aminoethyl)piperidine: Analog Differentiation


Physical Form and Handling

4-(2-Boc-aminoethyl)piperidine is a solid at room temperature with a melting point of 48–50°C, as reported by multiple vendors . In contrast, its unprotected counterpart, 4-(2-aminoethyl)piperidine (CAS 76025-62-2), is typically a liquid with a boiling point of 198.6°C . This difference in physical state directly impacts ease of handling, weighing accuracy, and shipping logistics for procurement. The regioisomer 4-(2-Aminoethyl)-1-Boc-piperidine (CAS 146093-46-1) is described as a 'low-melting solid' with no specific melting point reported, suggesting a potentially waxy or semi-solid consistency that is less defined .

Physical form
Supplier specification
Target: Solid, mp 48–50°C; Analog: Liquid, bp 198.6°C
Reported solid form may simplify weighing and storage.
Data to verify; based on vendor reports.
Physical Properties Handling Storage

Synthetic Yield: Hydrogenation-Based Production

A patent and vendor synthesis procedure details the preparation of 4-(2-Boc-aminoethyl)piperidine from tert-butyl N-[2-(pyridin-4-yl)ethyl]carbamate via hydrogenation using PtO2 in methanol with HCl, achieving an isolated yield of 97% . While specific yield data for the unprotected analog 4-(2-aminoethyl)piperidine under identical conditions are not available in the same source, the Boc-protected precursor is necessary to enable the selective hydrogenation of the pyridine ring without side reactions at the amine, a process that would be problematic with the free amine. The high yield demonstrates the efficiency and robustness of the synthetic route for the Boc-protected target compound, which translates to reliable bulk availability and lower cost for procurement.

Isolated yield
Data to verify
97% (from pyridinyl precursor)
High reported yield may support supply reliability.
Class-level inference; no direct comparator data.
Synthesis Yield Hydrogenation

Purity and Analytical Characterization

4-(2-Boc-aminoethyl)piperidine is routinely supplied with a minimum purity of 95%, and some vendors offer batches with 98% purity . Crucially, Bidepharm provides batch-specific certificates of analysis including NMR, HPLC, and GC data, ensuring identity and purity . In comparison, the unprotected analog 4-(2-aminoethyl)piperidine is often supplied as a liquid with less rigorous analytical characterization, and the regioisomer 4-(2-Aminoethyl)-1-Boc-piperidine is typically offered with a purity of '≥95%' but without the same level of multi-technique analytical support . The target compound's availability with comprehensive analytical data reduces the risk of using misidentified or impure material in critical experiments.

Purity grade
Supplier specification
95–98% purity with NMR, HPLC, GC documentation
Multi-technique documentation may reduce misidentification risk.
Analytical support level varies by batch.
Purity Analytical Quality Control

Storage and Stability Requirements

4-(2-Boc-aminoethyl)piperidine is specified for storage under an inert gas (nitrogen or argon) at 2–8°C [1]. This requirement reflects the compound's sensitivity to moisture and oxygen, which can degrade the Boc protecting group or oxidize the piperidine amine. In contrast, the unprotected 4-(2-aminoethyl)piperidine dihydrochloride salt is stable at room temperature but is a corrosive and hygroscopic solid . The regioisomer 4-(2-Aminoethyl)-1-Boc-piperidine may be stored at room temperature, but its exact stability profile is less defined . The specific storage conditions for the target compound, while more demanding, ensure the long-term integrity of the Boc-protected amine, which is critical for maintaining its reactivity in subsequent deprotection steps.

Storage requirement
Supplier specification
Inert gas, 2–8°C; vs room temp for unprotected salt
Controlled storage preserves Boc integrity.
Stability profile may require validation.
Storage Stability Handling

Linker Length and Flexibility for PROTAC

4-(2-Boc-aminoethyl)piperidine provides a rigid piperidine ring connected to a flexible 2-carbon ethyl chain, resulting in a linker of defined length and moderate flexibility. In PROTAC design, the linker's length and flexibility are critical parameters that influence ternary complex formation and degradation efficiency [1]. A study on Retro-2-based PROTACs demonstrated that GSPT1 degradation is dependent on the length of the flexible PEG chain linker [2]. While direct head-to-head data comparing the target compound's linker to PEG-based linkers are not available in the same assay, class-level inference from the broader PROTAC literature indicates that substituting an alkyl/piperidine linker with a PEG chain alters the conformational entropy and hydration shell of the PROTAC, which can significantly impact its bioactivity [1]. The 4-(2-Boc-aminoethyl)piperidine offers a specific, rigid-flexible hybrid spacer that can be selected to optimize PROTAC potency when a balance of rigidity and reach is required.

Linker type
Class-level inference
Piperidine-ethyl (rigid-flexible) vs PEG (flexible)
Constrained spacer may support productive ternary complex geometry.
Linker effect is target-dependent; review required.
PROTAC Linker Structure-Activity Relationship

Physicochemical Property Comparison

4-(2-Boc-aminoethyl)piperidine has a reported density of 0.971 g/cm³ and a boiling point of 337.3°C at 760 mmHg (predicted) . In comparison, its regioisomer 4-(2-Aminoethyl)-1-Boc-piperidine (CAS 146093-46-1) has a slightly higher density of 1.01 g/cm³ and a lower boiling point of 316.0°C . Another close analog, 3-(2-Boc-aminoethyl)piperidine (CAS 215305-98-9), has a significantly higher density of 1.2±0.1 g/cm³ and a higher boiling point of 366.2±42.0°C [1]. These measurable differences in physical properties can influence solvent selection, purification methods (e.g., distillation conditions), and chromatographic behavior, making the target compound distinct from its positional isomers in practical laboratory workflows.

Density & boiling point
Predicted values
Density 0.971 g/cm³, BP 337.3°C vs analogs
Distinct profile may aid chromatographic method development.
Predicted values; experimental confirmation advised.
Physicochemical Density Boiling Point

4-(2-Boc-aminoethyl)piperidine: Application Scenarios


PROTAC Linker with Rigid-Flexible Spacer

4-(2-Boc-aminoethyl)piperidine is ideally suited as a linker building block in PROTAC synthesis when a balance of molecular rigidity (from the piperidine ring) and conformational flexibility (from the ethyl chain) is required to optimize ternary complex formation between an E3 ligase and a target protein [1]. The defined 2-carbon alkyl spacer provides a specific reach that can be critical for achieving productive ubiquitination geometry, in contrast to highly flexible PEG linkers that may sample many unproductive conformations [1]. The Boc-protected amine on the ethyl chain allows for orthogonal deprotection and subsequent conjugation to a warhead or anchor ligand, while the secondary amine of the piperidine ring can be functionalized independently .

Orthogonal Protection in Piperidine Pharmaceutical Synthesis

In the synthesis of complex pharmaceutical intermediates, 4-(2-Boc-aminoethyl)piperidine serves as a key building block due to its dual, orthogonally reactive amines. The Boc group protects the primary amine on the ethyl side chain during reactions that would otherwise modify it, such as alkylations, acylations, or reductive aminations on the piperidine nitrogen [1]. The high synthetic yield (97%) for its preparation from a pyridinyl precursor ensures its reliable and cost-effective procurement for large-scale medicinal chemistry campaigns . The solid physical state (mp 48–50°C) facilitates accurate weighing and handling compared to liquid or semi-solid analogs .

Boc Deprotection Studies

4-(2-Boc-aminoethyl)piperidine is an excellent substrate for studies involving selective or differential Boc deprotection. The compound contains a single Boc group on a primary amine, which can serve as a model system for optimizing deprotection conditions (e.g., TFA concentration, temperature) without the complexity of multiple protecting groups [1]. Its storage requirement under inert atmosphere at 2–8°C ensures that the Boc group remains intact prior to use, providing a stable starting material for kinetic studies. Researchers can use this compound to establish baseline deprotection rates before moving to more complex, multi-Boc systems [1].

Analytical Method Development for Piperidine Derivatives

The well-defined physicochemical properties of 4-(2-Boc-aminoethyl)piperidine—density 0.971 g/cm³, boiling point 337.3°C, LogP 2.58, and PSA 50 Ų [1]—make it a useful reference compound for developing and validating analytical methods (e.g., HPLC, GC) for a series of piperidine-based intermediates. Its distinct profile compared to regioisomers (e.g., 4-(2-Aminoethyl)-1-Boc-piperidine with density 1.01 g/cm³ and BP 316.0°C) allows for clear identification and quantification in complex mixtures . The availability of high-purity material (95-98%) with batch-specific NMR, HPLC, and GC data ensures method development is performed with a well-characterized standard.

Application
Selection Property
Validation Focus
PROTAC linker synthesis
Piperidine-ethyl spacer geometry
Ternary complex formation assay
Orthogonal protection strategy
Boc/piperidine dual reactivity
Deprotection sequence optimization
Boc deprotection model studies
Single Boc group stability
Kinetic deprotection profiling
Analytical method development
Distinct physicochemical profile
Chromatographic separation from analogs

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